Product packaging for Isoxazoline derivative 1(Cat. No.:)

Isoxazoline derivative 1

Cat. No.: B10833676
M. Wt: 256.10 g/mol
InChI Key: IWLKUWXPADWQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazoline Derivative 1 is a synthetically accessible heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This scaffold is recognized for its diverse biological activities and serves as a key pharmacophore in the development of novel therapeutic agents. Researchers value this compound for its broad-spectrum potential in multiple investigative areas. In antimicrobial studies, isoxazoline derivatives have demonstrated activity against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and E. coli . The core structure also shows promise in antiviral research, with specific 3-aminoisoxazoline derivatives exhibiting potent activity against the influenza A (H1N1) virus in the sub-micromolar range and a high selectivity index, suggesting a potential mechanism distinct from existing treatments like Rimantadine . Furthermore, this class of compounds possesses significant immunomodulatory properties. Selected derivatives effectively inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress lipopolysaccharide (LPS)-induced TNF-α production, indicating potential application as immunosuppressive agents . Some derivatives have also shown notable analgesic activity in standard writhing tests and anthelmintic activity against model organisms . The mechanism of action for isoxazoline derivatives is context-dependent and may involve the induction of a pro-apoptotic pathway in immune cells, as evidenced by the increased expression of caspases and Fas . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO2 B10833676 Isoxazoline derivative 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C10H10BrNO2/c1-13-8-4-2-3-7(5-8)9-6-10(11)12-14-9/h2-5,9H,6H2,1H3

InChI Key

IWLKUWXPADWQAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=NO2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Isoxazoline Derivatives

Chemo- and Regioselective Synthesis Strategies

The precise control of chemical reactivity (chemoselectivity) and orientation of bond formation (regioselectivity) are paramount in the synthesis of complex molecules like Isoxazoline (B3343090) derivative 1. Various strategies have been developed to achieve high levels of control in the construction of the isoxazoline ring.

1,3-Dipolar Cycloaddition Reactions (Nitrile Oxides and Alkenes/Alkynes)

The [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne is one of the most powerful and widely used methods for the synthesis of 2-isoxazolines and isoxazoles, respectively. nih.govnih.gov This reaction is a cornerstone in the synthesis of Isoxazoline derivative 1, offering a direct route to the core heterocyclic structure. The regioselectivity of the cycloaddition is a key consideration, and it is influenced by both electronic and steric factors of the reactants. mdpi.com

Nitrile oxides, which are unstable and typically generated in situ, react with dipolarophiles (alkenes or alkynes) to form the five-membered ring. nih.govresearchgate.net Common methods for generating nitrile oxides include the dehydration of nitroalkanes, the oxidation of aldoximes, or the dehydrohalogenation of hydroxamoyl halides. researchgate.net The choice of precursors and reaction conditions can significantly impact the yield and purity of the resulting isoxazoline. For instance, the reaction of in situ generated nitrile oxides with terminal acetylenes provides a regioselective and convenient one-pot synthesis of 3,5-disubstituted isoxazoles. nih.gov

The versatility of this method allows for the introduction of a wide range of substituents on the isoxazoline ring by varying the nitrile oxide and the alkene/alkyne starting materials. This modularity is highly advantageous for creating libraries of isoxazoline derivatives for biological screening.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazoline Synthesis

Nitrile Oxide Precursor Dipolarophile Conditions Product Yield (%) Reference
Arylaldoxime Styrene NCS, DBU, DMF 3-Aryl-5-phenyl-isoxazoline 63-85 researchgate.net
Hydroxamoyl chloride β-ethoxycarbonyl N-methylphosphonated allylic amine Triethylamine, CHCl3, rt Functionalized isoxazoline Not specified tandfonline.com

Cyclocondensation Reactions

Cyclocondensation reactions represent another important avenue for the synthesis of the isoxazoline core. These reactions typically involve the formation of the heterocyclic ring through the condensation of two or more components with the elimination of a small molecule, such as water. For example, the reaction of β-diketones with hydroxylamine (B1172632) hydrochloride can lead to the formation of fused isoxazole (B147169) systems. mdpi.com

In a specific example, the cyclocondensation of 2-arylidene-5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride in the presence of glacial acetic acid yields a fused isoxazole derivative. mdpi.com This approach is particularly useful for constructing more complex, polycyclic isoxazoline-containing structures. The reaction conditions, such as the choice of solvent and catalyst, can influence the reaction pathway and the final product distribution.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. scielo.br Several MCRs have been developed for the synthesis of isoxazole and isoxazoline derivatives.

One notable example is the synthesis of 4H-isoxazol-5-ones through a three-component reaction of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. scielo.brresearchgate.net This reaction can be catalyzed by various catalysts, including acidic ionic liquids, and often proceeds with high yields. scielo.brresearchgate.net The mechanism typically involves the initial formation of an oxime intermediate from the β-ketoester and hydroxylamine, which then undergoes a Knoevenagel condensation with the aldehyde to yield the final product. scielo.br

Table 2: Multicomponent Synthesis of Isoxazol-5(4H)-one Derivatives

Aldehyde β-Ketoester Catalyst Solvent Yield (%) Reference
Substituted aromatic aldehydes Ethyl acetoacetate Acidic ionic liquid Not specified 20-96 researchgate.net

Stereoselective Synthesis of Isoxazoline Derivatives

The synthesis of enantiomerically pure isoxazoline derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in the product.

Asymmetric 1,3-dipolar cycloaddition reactions have been developed to achieve stereocontrol. This can be accomplished by using chiral auxiliaries, chiral catalysts, or chiral starting materials. acs.org For instance, the use of chiral Lewis acids can catalyze the asymmetric cycloaddition of nitrile oxides to alkenes, leading to the formation of chiral isoxazolines with high diastereoselectivity. acs.org Another approach involves the use of chiral ligands complexed to a metal catalyst to control the stereochemical outcome of the reaction. acs.org

A straightforward method for the asymmetric synthesis of 3,5-disubstituted isoxazolines has been developed starting from simple materials like 2-methylfuran (B129897) and (S)-epichlorohydrin. acs.orgacs.org This method involves the oxidation of a hydroxylaminoalkyl furan (B31954) intermediate, which then cyclizes to the isoxazoline. acs.orgacs.org

Novel Building Blocks and Starting Materials in Isoxazoline Synthesis

The development of novel building blocks and starting materials expands the scope of isoxazoline synthesis, allowing for the creation of derivatives with unique substitution patterns and functionalities. For example, furan-based hydroxylamine derivatives have been utilized as precursors for the synthesis of structurally complex heterocycles, including functionalized isoxazolines. acs.orgacs.org

The use of β-ethoxycarbonyl N-methylphosphonated allylic amines as dipolarophiles in 1,3-dipolar cycloaddition reactions with nitrile oxides leads to the formation of novel aminophosphonate-containing isoxazoline derivatives. tandfonline.com This strategy introduces a phosphonate (B1237965) group, which can be valuable for biological applications. Furthermore, the use of cyclopropyl (B3062369) oximes as starting materials can lead to substituted isoxazoles through a ring-opening and intramolecular nucleophilic vinylic substitution reaction. nih.gov

Green Chemistry Approaches in Isoxazoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of isoxazoline derivatives to create more sustainable and environmentally friendly methods.

Green approaches in isoxazoline synthesis include the use of eco-friendly solvents (like water), alternative energy sources (such as microwave and ultrasound irradiation), and recyclable catalysts. bohrium.commdpi.com Water-mediated reactions for isoxazole synthesis are particularly attractive due to the low cost, non-toxicity, and non-flammability of water. bohrium.com

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for the synthesis of various isoxazole analogues compared to conventional heating methods. nih.govbohrium.com Similarly, ultrasound-assisted synthesis offers benefits such as enhanced reaction efficiency, reduced energy consumption, and improved yields. mdpi.com The use of heterogeneous catalysts that can be easily recovered and reused also aligns with the principles of green chemistry. bohrium.com For instance, an agro-waste-derived catalyst has been successfully employed for the solvent-free synthesis of isoxazole derivatives. nih.gov

Table 3: Green Chemistry Approaches in Isoxazoline Synthesis

Method Key Features Advantages Reference
Microwave-assisted synthesis Use of microwave irradiation Shorter reaction times, excellent yields, environmentally friendly nih.govbohrium.com
Ultrasound-assisted synthesis Use of ultrasonic irradiation Enhanced reaction efficiency, reduced energy consumption, improved yields mdpi.com
Water-mediated reactions Use of water as a solvent Eco-friendly, overcomes limitations of toxic solvents bohrium.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. zenodo.org This technology facilitates the rapid preparation of organic compounds with high purity and improved yields compared to conventional heating methods. zenodo.org In the context of isoxazoline synthesis, microwave irradiation has been effectively employed in 1,3-dipolar cycloaddition reactions.

For instance, the reaction of N-methyl-α-chloro nitrone with various alkynes under microwave irradiation yields novel isoxazoline derivatives with high diastereoselectivity. zenodo.org Similarly, a microwave-assisted 1,3-dipolar cycloaddition of aldoximes and dimethyl-2-methylene glutarate has been used to produce isoxazoline-derived dimethyl carboxylates in yields ranging from 54% to 91%. mdpi.com This method significantly reduces the reaction time and improves product yield compared to traditional heating. mdpi.com

The benefits of this approach are clearly demonstrated when comparing reaction times and yields with conventional methods. A study on the synthesis of 5-(substituted phenyl)-3-phenylisoxazole derivatives showed that reactions requiring 6-8 hours with conventional heating (yielding 58-69%) were completed in just 6-10 minutes under microwave irradiation, with improved yields of 67-82%. researchgate.net Another protocol for synthesizing 5-phenyl oxazole (B20620) derivatives achieved a 96% yield in 8 minutes using microwave irradiation at 65°C. acs.org These findings underscore the efficiency and efficacy of microwave-assisted synthesis in producing isoxazoline derivatives. zenodo.orgresearchgate.netacs.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Compound Type Method Reaction Time Yield (%) Source
Isoxazoline Dimethyl Carboxylates Microwave Not specified 54-91 mdpi.com
5-(substituted phenyl)-3-phenylisoxazole Microwave 6-10 min 67-82 researchgate.net
5-(substituted phenyl)-3-phenylisoxazole Conventional 6-8 hours 58-69 researchgate.net
5-phenyl oxazole Microwave 8 min 96 acs.org

Ultrasonic-Assisted Synthesis

Sonochemistry, or the application of ultrasound to chemical reactions, has emerged as a promising green alternative for organic synthesis. mdpi.com This technique offers enhanced reaction efficiency, reduced energy consumption, and improved yields. mdpi.compreprints.org For the synthesis of isoxazoline derivatives, ultrasonic irradiation accelerates reaction kinetics, minimizes the formation of byproducts, and can enable the use of environmentally benign solvents. mdpi.compreprints.org

An efficient one-pot, three-component method for synthesizing novel azo-isoxazoline derivatives utilizes ultrasound cavitation in water. This approach affords the desired products in high to excellent yields of 75–90% within a short reaction time of 25–30 minutes. proquest.com The use of ultrasound has been shown to significantly improve synthesis efficiency. For example, one study reported that an ultrasound-assisted method improved the yield by approximately 35 percentage points compared to conventional methods. nih.gov

Comparative studies have highlighted the advantages of sonication. In the synthesis of certain isoxazole derivatives, conventional heating required 70-90 minutes and resulted in yields of 66-79%, whereas ultrasonic irradiation at 50°C for 30-45 minutes provided yields of 82-96%. mdpi.compreprints.org This demonstrates that sonochemical methods can lead to shorter reaction times and higher yields. mdpi.compreprints.org

Table 2: Efficacy of Ultrasonic-Assisted Isoxazoline Synthesis

Compound Type Conditions Reaction Time Yield (%) Source
Azo-isoxazoline derivatives Ultrasound in water 25-30 min 75-90 proquest.com
Isoxazole derivatives Ultrasound (50°C) 30-45 min 82-96 preprints.org
Isoxazole derivatives Conventional Heating 70-90 min 66-79 preprints.org
3-methyl-5-phenylisoxazole derivatives Ultrasound (rt) 3 hours 89-99 nih.gov

Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, offers a solvent-free, environmentally friendly approach to chemical synthesis. This technique is gaining traction as a green method for producing isoxazoline derivatives.

One notable application is the in situ mechanochemical synthesis of nitrones, followed by a 1,3-dipolar cycloaddition to yield cis-fused chromano-[4,3-c]-isoxazoles. mdpi.com This catalyst-free, green route is achieved by simply grinding an equimolar mixture of the reactants. mdpi.com Research has also shown that mechanochemical methods can be effective in optimizing the initial steps of a one-pot synthesis of a specific isoxazoline derivative, achieving an efficiency of around 83%. isef.net

Aqueous Medium Reactions and Eco-Friendly Solvent Systems

The principles of green chemistry encourage the use of less toxic and environmentally compatible materials, with water being a highly attractive medium for organic reactions due to it being inexpensive, non-dangerous, and eco-friendly. nih.gov The synthesis of isoxazoline derivatives has benefited from this shift towards aqueous and other green solvent systems.

An efficient synthesis of 5-arylisoxazole derivatives has been developed that proceeds in an aqueous medium without the need for a catalyst. This method offers the advantages of a simpler work-up, mild reaction conditions, and high yields. nih.govnih.gov The use of water as a green solvent has also been successfully implemented in the ultrasound-assisted synthesis of azo-isoxazoline derivatives. proquest.com

Innovative systems, such as the use of the recyclable micelle TPGS-750-M in an aqueous solvent, have been employed to dissolve reactants for isoxazoline synthesis, further aligning the process with green chemistry principles. isef.net One-pot syntheses in aqueous media, using inexpensive and environmentally friendly oxidizing agents, are also being utilized to produce 3,5-functionalized isoxazoles, avoiding the use of volatile organic solvents. nih.gov

Metal-Free Synthetic Routes

The development of metal-free synthetic routes is a significant goal in modern organic chemistry, aimed at avoiding the cost, toxicity, and disposal issues associated with transition metal catalysts. Several metal-free approaches for the synthesis of isoxazoline derivatives have been successfully developed.

One such method involves the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promoted regioselective synthesis of 3,5-disubstituted isoxazoles and isoxazolines from aldoximes. researchgate.net Another strategy utilizes tert-butyl nitrite (B80452) (TBN) as a nitrogen source in a three-component synthesis of isoxazole derivatives. researchgate.net TBN can also act as a radical initiator and a source of N-O in the intramolecular cycloaddition for the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids. nih.gov

The radical-promoted cyclization using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) offers a novel, metal-free, and regioselective approach for synthesizing isoxazolines. organic-chemistry.org Additionally, the functionalization of ketones with tert-butyl nitrite followed by a 1,3-dipolar cycloaddition provides a metal-free pathway to isoxazoline derivatives. organic-chemistry.org These methods are part of a growing body of research focused on metal-free conditions, which also includes techniques like microwave-assisted and ultrasonication methods. nih.gov

Atom Economy and Waste Minimization in Isoxazoline Derivatization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal reaction has 100% atom economy, meaning no atoms are wasted.

Modern synthetic methodologies for isoxazoline derivatives increasingly focus on maximizing atom economy. One-pot, multi-component reactions are particularly advantageous in this regard. For example, a one-pot synthesis of azo-isoxazoline derivatives is noted for its atom economy and process simplification. proquest.com Sonochemical techniques also align with the principles of sustainable chemistry by offering higher atom economy. mdpi.com The goal of these approaches is to design synthetic routes that minimize the generation of byproducts and waste, thereby reducing the environmental impact of chemical manufacturing.

Electrochemical Synthesis of Isoxazoline Derivatives

Electrochemical synthesis offers a green and practical approach for constructing a wide range of substituted isoxazoline cores. nih.govnih.gov This method uses electric current as a traceless oxidizing agent, avoiding the need for chemical oxidants and reducing waste. kit.edu

A direct electrochemical method has been developed for the synthesis of isoxazoles and isoxazolines from readily available aldoximes, achieving yields of up to 81%. kit.edu The process is conducted in a simple undivided cell with inexpensive and widely available electrode materials, making it scalable for multi-gram production runs. kit.edu This electro-organic synthesis converts both aryl and the more challenging alkyl aldoximes into the desired isoxazoline through a regio- and diastereoselective reaction with electron-deficient alkenes. nih.govnih.gov

Mechanistic studies, supported by kinetic modeling and density functional theory, suggest that this electrochemical reaction proceeds through a stepwise, radical-mediated mechanism, rather than a concerted [3+2] cycloaddition pathway. nih.govnih.govchemrxiv.org

Methodological Development and Mechanistic Studies

The cornerstone of isoxazoline synthesis is the [3+2] cycloaddition between a nitrile oxide intermediate and a dipolarophile, such as an alkene. researchgate.net The development of methodologies has largely centered on the efficient in situ generation of the highly reactive nitrile oxide. Classical methods include the dehydrohalogenation of hydroximoyl halides and the dehydration of primary nitroalkanes. nih.govresearchgate.net More contemporary approaches utilize the oxidation of aldoximes with various reagents like chloramine-T or diacetoxyiodobenzene. nih.govmdpi.com

Recent advancements have introduced greener and more practical synthetic routes. nih.gov Electrochemical synthesis has emerged as a particularly innovative methodology, avoiding the need for toxic and expensive chemical oxidants. nih.govnih.gov This technique allows for the conversion of both aryl and the more challenging alkyl aldoximes into the desired isoxazoline products with high regio- and diastereoselectivity. nih.gov

Mechanistic investigations have provided deeper insights into the reaction pathways. While the traditional 1,3-dipolar cycloaddition is often considered a concerted pericyclic reaction, studies into electrochemical methods suggest a different mechanism. nih.govacs.org Supporting analyses from kinetic modeling and density functional theory (DFT) point towards a stepwise, radical-mediated mechanism, challenging the hypothesis of a closed-shell [3+2] cycloaddition pathway in these specific systems. nih.govresearchgate.netchemrxiv.org This stepwise process is believed to occur via a surface-mediated electrochemical reaction. nih.gov

Interactive Table: Methods for Nitrile Oxide Generation
PrecursorMethodReagentsKey Features
AldoximeOxidationChloramine-T, Diacetoxyiodobenzene (DIB), BleachCommon, versatile, avoids harsh conditions. nih.govmdpi.commdpi.com
AldoximeElectrochemical OxidationElectric Current (often with a mediator like NaCl or NaI)Green, avoids chemical oxidants, high selectivity. nih.govacs.org
Hydroximoyl HalideDehydrohalogenationBase (e.g., Triethylamine)Classic method, generates nitrile oxide in situ. researchgate.netnih.gov
Primary NitroalkaneDehydrationPhenyl isocyanate, p-Toluenesulfonic acidUseful for specific substrates. researchgate.netnih.gov

Control of Intermediate Reactivity and Dimerization

A significant challenge in isoxazoline synthesis is managing the high reactivity of the nitrile oxide intermediate. nih.gov These 1,3-dipoles are prone to rapid dimerization, an undesired side reaction that forms furoxans (1,2,5-oxadiazole-2-oxides). nih.govresearchgate.net This competing reaction is particularly notorious for alkyl nitrile oxides, which can significantly reduce the yield of the desired isoxazoline product. nih.gov

Interactive Table: Factors Influencing Nitrile Oxide Dimerization
FactorEffect on DimerizationRationale
Nitrile Oxide Concentration High concentration increases dimerization rate.Dimerization is a second-order reaction with respect to the nitrile oxide.
Nitrile Oxide Structure Alkyl nitrile oxides are more prone to dimerization than aromatic ones. Steric bulk near the nitrile oxide group can decrease dimerization. researchgate.netElectronic and steric factors influence the stability and reactivity of the dipole. researchgate.net
Reaction Conditions Slow, controlled generation of the intermediate (e.g., via electrochemistry) minimizes dimerization. nih.govKeeps the instantaneous concentration of the reactive intermediate low. nih.gov
Presence of Dipolarophile High concentration of a reactive alkene favors cycloaddition over dimerization.The desired cycloaddition reaction outcompetes the undesired dimerization pathway.

Retrosynthetic Analysis for Complex Isoxazoline Scaffolds

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. For complex scaffolds containing the isoxazoline ring, the most logical and common retrosynthetic disconnection is through the 1,3-dipolar cycloaddition reaction. mdpi.comresearchgate.net

This primary disconnection breaks the two carbon-oxygen and carbon-carbon bonds formed during the cycloaddition, simplifying the isoxazoline ring back to its constituent parts: an alkene (the dipolarophile) and a nitrile oxide (the 1,3-dipole). mdpi.com The nitrile oxide itself can be further disconnected to more stable and common precursors, such as an aldoxime or a primary nitro compound. nih.gov

For instance, in planning the synthesis of a fused isoxazoline/isoquinolinone hybrid, the initial retrosynthetic step would be the disconnection of the isoxazoline ring. mdpi.com This reveals a cyclic alkene (such as an indenone) and a nitrile oxide as the key precursors. This approach allows chemists to identify readily accessible starting materials and to logically sequence the synthetic steps required to build complex molecular architectures centered around the isoxazoline core. mdpi.com

Interactive Table: Retrosynthetic Disconnection of an Isoxazoline
Target MoleculeRetrosynthetic DisconnectionPrecursors (Synthons)Practical Starting Materials
3,5-Disubstituted Isoxazoline1,3-Dipolar CycloadditionAlkene + Nitrile OxideA terminal or disubstituted alkene + An aldoxime or nitroalkane
Fused Bicyclic IsoxazolineIntramolecular 1,3-Dipolar CycloadditionA molecule containing both an alkene and a nitrile oxide precursorAn allyloxy-substituted benzaldehyde (B42025) oxime
Spirocyclic Isoxazoline1,3-Dipolar CycloadditionMethylene-cycloalkane + Nitrile OxideA methylene-cycloalkane + An aldoxime

Elucidation of Molecular Mechanisms of Action for Isoxazoline Derivatives

Interaction with Ligand-Gated Ion Channels

The primary mechanism of action for isoxazoline (B3343090) derivatives in the context of parasiticides involves the potent antagonism of ligand-gated chloride channels (LGCCs) in the nervous systems of insects and acari. researchgate.net This targeted disruption of neurotransmission leads to paralysis and death of the parasite. researchgate.netorientjchem.org The principal targets are the gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels. tamu.edu

Isoxazoline derivatives are potent non-competitive antagonists and inhibitors of GABA-gated chloride channels (GABACls). orientjchem.orgtamu.edu In invertebrates, GABA is a major inhibitory neurotransmitter. nih.gov When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission. Isoxazoline compounds bind to these GABACls, effectively blocking the channel and preventing the influx of chloride ions. tamu.edunih.gov This inhibition of inhibitory neurotransmission results in hyperexcitation of the parasite's central nervous system, leading to convulsions, paralysis, and ultimately, death. orientjchem.orgnih.gov

Research has shown that isoxazolines bind to a unique site on the GABA receptor, distinct from the binding sites of other insecticides like fipronil (B1672679), which also target this channel. mdpi.comnih.gov For instance, the isoxazoline A1443 is a highly effective antagonist of insect GABACls, potently displacing the channel blocker [3H]EBOB from house fly head membranes with a half-maximal inhibitory concentration (IC50) of 0.2 nM. mdpi.com The compound fluralaner (B1663891) has also been shown to be significantly more potent than older insecticides like picrotoxinin (B1677863) and dieldrin (B1670511) on arthropod GABA receptors (specifically the RDL subunit). unipv.it

However, studies indicate that the sensitivity of GluCls to isoxazolines is generally lower than that of GABACls. For example, a comparative study on the cattle tick Rhipicephalus microplus found that its GABA-gated chloride channel (RDL) was 52-fold more sensitive to inhibition by fluralaner than its glutamate-gated chloride channel. unipv.it This suggests that while GluCls are a target, the GABA-gated chloride channel is the primary site of action for the parasiticidal activity of this class of compounds. unipv.it The isoxazoline A1443 was found to block housefly GABA- and glutamate-induced chloride currents with IC50 values of 5.32 nM and 79.9 nM, respectively, further illustrating the higher potency at the GABA receptor. tamu.edu

A critical feature of isoxazoline parasiticides is their high degree of selective toxicity, demonstrating significantly greater potency against invertebrate receptors than their mammalian counterparts. nih.govnih.gov This selectivity is the basis for their safety profile in host animals. tamu.edu The structural differences between the ligand-gated ion channels of invertebrates and mammals account for this differential affinity. nih.gov

Binding assays and electrophysiological studies have quantified this selectivity. The isoxazoline A1443, which inhibits housefly GABA receptors at a picomolar concentration (IC50 of 455 pM), has an IC50 value greater than 10 µM in rat brain membranes—a difference of more than 20,000-fold. tamu.edu Similarly, fluxametamide (B3030603) shows profound antagonistic actions on arthropod LGCCs while its activity against rat GABACls is "nearly insignificant". nih.gov Studies on commercially used isoxazolines like fluralaner, afoxolaner (B517428), and sarolaner (B610696) on human and canine GABA receptors showed that inhibition only occurred at micromolar concentrations, far higher than the nanomolar concentrations effective against parasite receptors. researchgate.net

Inhibitory Potency of Isoxazoline Derivatives on Invertebrate vs. Mammalian Receptors
CompoundTarget Organism/ReceptorIC50 ValueReference
A1443Housefly Head Membranes (GABACl)455 pM tamu.edu
A1443Rat Brain Membranes (GABACl)>10 µM tamu.edu
FluralanerHuman GABARs1.9–13 µM researchgate.net
AfoxolanerHuman GABARs~30 µM researchgate.net
SarolanerHuman GABARs~30 µM researchgate.net

Receptor Ligand Binding and Modulation

Isoxazoline derivatives have been shown to act as ligands and modulators for several important receptors, particularly ligand-gated ion channels in the nervous system. Their activity is most prominently documented at γ-aminobutyric acid (GABA) receptors, but also extends to other receptors such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and nicotinic acetylcholine (B1216132) receptors (nAChRs).

GABA Receptors: A significant class of isoxazoline-based parasiticides function as non-competitive antagonists or negative allosteric modulators (NAMs) of GABA-gated chloride channels (GABACls), also known as RDL receptors in insects. nih.gov Compounds like fluralaner bind within the ion channel pore of these receptors, blocking the influx of chloride ions and leading to hyperexcitation of the insect's central nervous system. acs.org Molecular dynamics simulations have been used to study the binding stability of these compounds to the GABA receptor. acs.org The binding of sarolaner enantiomers to the Ctenocephalides felis RDL receptor has been shown to be stabilized by favorable hydrophobic interactions. nih.gov

AMPA Receptors: Certain isoxazole-4-carboxamide derivatives act as negative allosteric modulators of AMPA receptors, which are critical for fast excitatory synaptic transmission. mdpi.com These compounds bind to regulatory sites distinct from the glutamate-binding domain, altering the receptor's kinetics by prolonging deactivation and accelerating desensitization. This modulation reduces excessive post-synaptic excitatory currents and can prevent excitotoxicity, making these compounds promising candidates for controlling inflammatory pain. mdpi.com

Nicotinic Acetylcholine Receptors (nAChRs): New isoxazole (B147169) derivatives have been designed as potential ligands for nAChRs, taking inspiration from the structure of the alkaloid epibatidine. nih.gov One such compound, 2-(3-methyl-5-isoxazolyl)pyridine, demonstrated an analgesic profile that was partially blocked by the nicotinic antagonist mecamylamine, confirming its interaction with nAChRs. nih.gov Additionally, novel tricyclic Δ2-isoxazoline derivatives have been synthesized and shown to have a high binding affinity for neuronal nAChR subtypes, with Kᵢ values in the sub-micromolar range for the most potent ligands. researchgate.net

Farnesoid X Receptor (FXR) Agonism

Certain isoxazoline derivatives have been identified as potent agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Building upon the foundational structure of the known FXR agonist GW4064, a series of 3,5-substituted isoxazoles were synthesized and evaluated.

Several of these analogs demonstrated full agonistic activity towards FXR. Notably, the introduction of a tether between the isoxazole ring and the 3-position aryl substituent resulted in compounds with equipotent FXR agonism to GW4064. Further modification, specifically the inclusion of a 2,6-dimethyl phenol (B47542) group, yielded an analog with even greater potency in a FRET FXR assay than the parent compound, GW4064. The development of these isoxazoline-based FXR agonists, such as LY2562175, highlights their potential as therapeutic agents for conditions like dyslipidemia and non-alcoholic fatty liver disease (NAFLD).

Table 1: Farnesoid X Receptor (FXR) Agonism of Isoxazoline Derivatives

Compound Structural Modification Potency Relative to GW4064
Isoxazoline Analog 1 3,5-substituted isoxazole Potent full agonist
Isoxazoline Analog 2 Tether between isoxazole and 3-aryl group Equipotent
Isoxazoline Analog 1t 2,6-dimethyl phenol substitution Greater potency

Nicotinic Acetylcholine Receptors (nAChRs) Modulation

The isoxazole nucleus has also been explored as a scaffold for designing ligands that modulate nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide array of physiological processes. Synthetic isoxazole derivatives, designed as isosteric analogues of the alkaloid epibatidine, have been evaluated for their analgesic properties, which are often mediated through nAChRs.

One such derivative, 2-(3-methyl-5-isoxazolyl)pyridine, exhibited a significant analgesic profile in preclinical models. The analgesic effect of this compound was partially blocked by pretreatment with mecamylamine, a known nicotinic receptor antagonist, confirming the involvement of nAChRs in its mechanism of action. This line of research suggests that isoxazoline derivatives can be tailored to interact with specific nAChR subtypes, offering a potential avenue for the development of novel therapeutics targeting these receptors.

Table 2: Nicotinic Acetylcholine Receptors (nAChRs) Modulation by an Isoxazoline Derivative

Compound Biological Effect Evidence of nAChR Involvement
2-(3-methyl-5-isoxazolyl)pyridine Analgesia Effect partially prevented by mecamylamine

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

The 3,5-dimethyl-isoxazole motif is a key structural feature in a class of compounds that inhibit the Bromodomain and Extra-Terminal Domain (BET) family of proteins. BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating the transcription of key oncogenes and anti-apoptotic proteins. The isoxazole moiety in these inhibitors acts as an isostere of acetyl-lysine, enabling them to effectively disrupt the function of bromodomains in cancer cells.

Compounds such as I-BET151, which incorporate the 3,5-dimethyl-isoxazole motif, have demonstrated efficacious inhibition of leukemic cell line proliferation and have progressed to clinical trials. The ability of these isoxazoline-containing molecules to interfere with BET protein function underscores their potential as anti-cancer agents by targeting epigenetic regulatory mechanisms.

Table 3: Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition by Isoxazoline Derivatives

Compound Feature Mechanism of Action Therapeutic Potential
3,5-dimethyl-isoxazole motif Acts as an acetyl-lysine mimic, disrupting bromodomain function Inhibition of cancer cell proliferation

Ryanodine (B192298) Receptor Interaction

The interaction of isoxazoline derivatives with ryanodine receptors (RyRs), which are critical for regulating the release of calcium from intracellular stores, has been a significant area of investigation, particularly in the context of insecticide development. While the broader class of isoxazoline insecticides is known to target GABA-gated chloride channels, the structural and mechanistic similarities to diamide (B1670390) insecticides, which act on RyRs, have prompted comparative studies.

Diamide insecticides, such as chlorantraniliprole (B1668704) and flubendiamide, are known to activate RyRs, leading to uncontrolled calcium release and subsequent paralysis in insects. Studies have shown that the binding of these diamides to insect RyRs can be modulated by other compounds, indicating a complex interaction at the receptor site. Although the primary mode of action for many insecticidal isoxazolines is distinct from that of the diamides, the shared genesis and overlapping biological effects suggest a potential for cross-interaction or influence on RyR function that warrants further investigation.

Cellular Pathway Modulation

The interaction of isoxazoline derivatives with specific molecular targets translates into the modulation of broader cellular pathways, leading to significant physiological and pathological consequences. Research has particularly focused on their ability to induce programmed cell death and alter cellular metabolism.

Induction of Apoptosis Pathways

A significant body of research has demonstrated the pro-apoptotic activity of various isoxazoline derivatives in cancer cells. Novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown potent antiproliferative and pro-apoptotic effects in human erythroleukemic K562 cells, inducing both early and late apoptosis. The pro-apoptotic activity in these cells was also associated with the activation of an erythroid differentiation program.

The mechanisms underlying this induction of apoptosis are multifaceted. In some cases, isoxazole derivatives have been shown to increase the levels of caspases 3 and 9, as well as elevate the Bax/Bcl-2 ratio, indicating the involvement of the intrinsic apoptotic pathway. Furthermore, some of the most active compounds have been found to induce apoptosis through three distinct pathways and exhibit synergistic activity with conventional chemotherapeutic agents like doxorubicin. The ability of these compounds to trigger apoptosis in cancer cells highlights their potential as novel anticancer agents.

Table 4: Induction of Apoptosis by Isoxazoline Derivatives in K562 Cells

Compound Class Apoptotic Effect Associated Cellular Change
3,4-isoxazolediamide derivatives Induction of early and late apoptosis Activation of erythroid differentiation
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives Induction of early and late apoptosis Activation of erythroid differentiation

Modulation of Glycolytic Pathways

Recent studies have uncovered the ability of certain isoxazoline derivatives to modulate cellular energy metabolism by targeting key enzymes in the glycolytic pathway. Specifically, 3-bromo-isoxazoline derivatives have been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in pancreatic ductal adenocarcinoma (PDAC) cells.

Inhibition of GAPDH by these compounds leads to a blockage of the glycolytic pathway, which is a critical source of energy for rapidly proliferating cancer cells. This disruption of glycolysis triggers autophagy and ultimately leads to apoptotic cell death in PDAC cells. Interestingly, these compounds were not effective in normal fibroblasts, suggesting a degree of selectivity for cancer cells. The targeting of glycolysis represents a promising therapeutic strategy for cancer, and 3-bromo-isoxazoline derivatives have emerged as a novel class of anti-cancer compounds that exploit this metabolic vulnerability.

Table 5: Modulation of Glycolytic Pathways by 3-Bromo-Isoxazoline Derivatives in PDAC Cells

Compound Molecular Target Cellular Consequence
AXP-3019 (3-bromo-isoxazoline derivative) GAPDH Inhibition of glycolysis, induction of autophagy and apoptosis

Structure Activity Relationship Sar and Structural Optimization of Isoxazoline Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of isoxazoline (B3343090) derivatives is highly sensitive to the nature and position of various substituents on the core ring and its appendages. Researchers have meticulously studied these effects to delineate the key structural requirements for desired biological activities, ranging from insecticidal to anticancer properties. nih.govmdpi.com

The spatial arrangement of substituents on the isoxazoline ring and its attached moieties, known as positional isomerism, can significantly modulate biological activity. Studies have shown that even subtle changes in substituent placement can lead to substantial differences in potency and efficacy.

For instance, in the context of anticancer research, the arrangement of aryl groups on the isoxazole (B147169) ring has been shown to be a critical determinant of antimitotic activity. Comparative studies have revealed that 4,5-diarylisoxazoles exhibit greater antimitotic activity than their 3,4-diarylisoxazole counterparts. mdpi.com This suggests that the specific orientation of the aryl rings relative to the isoxazole core is crucial for effective interaction with the biological target.

Similarly, research on other heterocyclic compounds has reinforced the principle of positional isomerism affecting bioactivity. In a study on novel oxazolidinone derivatives, it was found that a linearly attached benzotriazole (B28993) derivative demonstrated greater antibacterial potency in vitro compared to an angularly attached one. nih.gov While not specific to isoxazolines, this finding highlights the general importance of substituent positioning in the design of bioactive heterocyclic compounds.

Table 1: Effect of Positional Isomerism on Biological Activity

Compound Class Positional Isomers Compared Observed Activity Trend Reference
Diarylisoxazoles 4,5-diaryl vs. 3,4-diaryl 4,5-diarylisoxazoles showed greater antimitotic activity. mdpi.com

Structure-activity relationship studies on isoxazole chalcone (B49325) derivatives have indicated that the presence of electron-donating groups on the benzene (B151609) ring, such as methoxy (B1213986) substituents, can enhance anticancer activity. mdpi.com In one study, isoxazole derivatives synthesized from tyrosol showed that methyl, methoxy, or chloride substitutions on the R group enhanced their activity against U87 cancer cells. mdpi.com

Conversely, for insecticidal applications, the introduction of strong electron-withdrawing groups has been shown to be beneficial. The addition of groups like -F, -Cl, -Br, and -NO2 to the benzene ring boosted the insecticidal effectiveness of certain isoxazoline derivatives against Mythimna separata. mdpi.com This suggests that for different biological targets, the optimal electronic nature of the substituents can vary significantly.

Table 2: Influence of Electronic Effects of Substituents on Biological Activity

Substituent Type Example Group(s) Biological Activity Affected Observation Reference
Electron-Donating Methoxy (-OCH3), Methyl (-CH3) Anticancer Enhanced cytotoxic activity against DU145 and U87 prostate cancer cell lines. mdpi.com

Halogenation is a widely employed strategy in the structural optimization of isoxazoline derivatives to enhance their biological activity and modify their physicochemical properties. The introduction of halogen atoms, such as fluorine, chlorine, and bromine, at specific positions on the molecule can significantly impact its potency and metabolic stability. nih.govresearchgate.net

In the development of isoxazoline-based insecticides, halogenation of the aromatic ring substituent has been identified as a key factor for improving efficacy. mdpi.com SAR analysis has revealed a clear trend where dihalogenated groups confer greater insecticidal activity than monohalogenated groups. mdpi.com This highlights the importance of not just the presence, but also the number of halogen substituents.

Furthermore, synthetic methodologies have been developed to facilitate the introduction of halogens into the isoxazoline scaffold. Ring-opening halogenation reactions, for example, provide a powerful approach to introduce halogens while simultaneously reorganizing the molecular skeleton, offering access to novel halogenated compounds. nih.gov Efficient chlorination and bromination of isoxazole derivatives can be achieved using reagents like trichloroisocyanuric acid (TCCA) and N-bromosuccinimide (NBS), respectively. nih.govnih.gov The resulting 4-halogenated 3,5-diaryl-5-(trifluoromethyl)-2-isoxazoline derivatives are considered valuable targets for drug discovery. nih.gov

Table 3: Effect of Halogenation on Isoxazoline Derivatives

Halogenation Pattern Biological Activity Key Finding Reference
Monohalogenation vs. Dihalogenation Insecticidal Dihalogenated groups on the benzene ring led to higher insecticidal effectiveness than monohalogenated groups. mdpi.com

Modifications to the aromatic and heteroaromatic rings attached to the isoxazoline core are crucial for tuning the biological activity and specificity of these compounds. The nature of these rings and their substituents can influence ligand-receptor interactions, solubility, and metabolic properties.

For insecticidal isoxazolines, SAR studies have emphasized the necessity of an aromatic ring substitution at the 5-position of the isoxazoline ring to maintain activity. mdpi.com However, further substitution on this aromatic ring can have varied effects. For instance, the introduction of methyl, methoxy, or chloro groups at the para position of the aromatic system has been reported to decrease the cytotoxic activity of some derivatives. mdpi.com

The replacement of a phenyl ring with various heterocyclic rings is a common strategy to explore new chemical space and modulate biological activity. The incorporation of different heterocycles can introduce new hydrogen bond donors and acceptors, alter polarity, and change the conformational preferences of the molecule. For example, the synthesis of analogs with different heterocyclic moieties can lead to compounds with improved potency or altered selectivity profiles.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies used to discover novel chemotypes with similar biological activity to a known active compound. semanticscholar.org These approaches aim to identify structurally distinct molecules that retain the key pharmacophoric features necessary for target binding, often leading to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. drughunter.com

Scaffold hopping involves replacing the central core of a molecule with a topologically different scaffold while maintaining the original orientation of key functional groups. This strategy has been successfully applied to move from known active scaffolds to novel ones, as demonstrated by the transition from indoles to indazoles to yield dual MCL-1/BCL-2 inhibitors. rsc.org In the context of isoxazolines, this could involve replacing the isoxazoline ring with another five-membered heterocycle or a completely different core structure that mimics its spatial and electronic properties.

Bioisosteric replacement is a more focused approach where a specific functional group or substituent is replaced by another with similar physical or chemical properties. mdpi.com This can lead to significant changes in biological activity. For example, the isoxazole ring has been successfully replaced by other heterocycles. In one study, the bioisosteric replacement of the isoxazole heterocycle in a series of compounds with pyridine, oxadiazole, or an acyl group resulted in ligands with high to moderate affinity for central nicotinic cholinergic receptors. nih.gov Similarly, the 1,2,3-triazole ring has been investigated as a bioisostere for the isoxazole ring in the development of an Ebola virus inhibitor. unimore.it

Table 4: Examples of Bioisosteric Replacement for the Isoxazole Ring

Original Scaffold Feature Bioisosteric Replacement Target/Activity Outcome Reference
Isoxazole Ring Pyridine, Oxadiazole, Acyl group Central nicotinic cholinergic receptors Ligands with high to moderate affinity were obtained. nih.gov

Conformational Analysis and Bioactive Conformations

Understanding the three-dimensional structure and conformational flexibility of isoxazoline derivatives is crucial for elucidating their mechanism of action and designing more potent analogs. Conformational analysis helps to identify the low-energy, bioactive conformation that is responsible for binding to the biological target.

Preliminary conformational analyses can provide valuable insights into SAR. For example, such analyses have suggested that the biological activity of curcumin (B1669340) could be enhanced by the introduction of an isoxazole ring, leading to the development of promising anti-breast cancer drug candidates. mdpi.com In another instance, conformational analysis indicated that oxidation of a lead compound would likely result in greater cytotoxicity. mdpi.com

More advanced computational techniques, such as molecular docking and molecular dynamics simulations, are employed to study the interactions between isoxazoline derivatives and their target receptors at an atomic level. acs.org Molecular docking can predict the preferred binding pose of a ligand within the active site of a receptor, while molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. For example, simulations of an isoxazoline derivative with the GABA receptor of A. mellifera revealed key interactions, such as hydrogen bonding and amine-π interactions, that contribute to its binding affinity. acs.org These computational studies are invaluable for rational drug design, helping to guide the synthesis of new derivatives with optimized binding characteristics.

Computational Chemistry and in Silico Approaches in Isoxazoline Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliotekanauki.pl In the context of isoxazoline (B3343090) research, it is widely used to understand the interactions between isoxazoline derivatives and their biological targets, typically proteins or enzymes. nih.govmedipol.edu.trresearchgate.net This method helps in elucidating the structural basis of their biological activity and is a crucial step in rational drug design. bibliotekanauki.plnih.gov

The analysis of protein-ligand interactions reveals the specific forces that hold an isoxazoline derivative within the active site of its target protein. These interactions are fundamental to the compound's biological function.

Hydrogen Bonds: Hydrogen bonds are critical for the stability of the ligand-protein complex. For example, docking studies of certain isoxazoline derivatives with the protein tyrosine kinase enzyme structure (PDB ID: 2HCK) revealed strong hydrogen bonding interactions with several amino acid residues, which are crucial for effective inhibition. nih.gov In other studies, isoxazoline analogs formed multiple hydrogen bonds with target proteins like CYP51 and Caspase-7, often involving oxygen atoms of nitro groups on the isoxazoline ring. bibliotekanauki.plicm.edu.pl

Hydrophobic Interactions: These interactions are also vital for ligand binding and stability. mdpi.com Docking analyses have shown that lipophilic character, influenced by groups such as phenyl, chloro, and methyl substituents on the isoxazoline structure, can lead to more favorable docking scores. nih.govresearchgate.net The spatial arrangement of hydrophobic and hydrophilic potentials within the protein's binding cavity often complements the structure of the docked isoxazoline derivative. icm.edu.pl

π-Stacking and Other Interactions: In addition to hydrogen bonds and hydrophobic interactions, other forces like π-stacking can play a role in stabilizing the complex, particularly when aromatic rings are present in the isoxazoline derivative and the protein's active site. researchgate.net

Molecular docking programs use scoring functions to predict the binding affinity between a ligand and its target protein. This affinity is often expressed as a binding energy value, typically in kcal/mol, where a more negative value indicates a stronger interaction.

Scoring functions like the Glide Score are used to rank different binding poses and predict binding affinities. nih.govresearchgate.net For instance, studies on a series of isoxazoline derivatives (4a-i) docked against the human cyclin-dependent kinase 2 complex (PDB ID: 1HCK) showed that compounds with more lipophilic groups had better Glide scores. nih.govresearchgate.net Similarly, docking of isoxazoline-thiazolidine-2,4-dione hybrids against α-amylase and α-glucosidase enzymes yielded good binding energy values, generally between -6 and -8 kcal/mol. csic.es

Below is a table summarizing representative docking scores and binding energies for various isoxazoline derivatives against different protein targets.

Isoxazoline Derivative SeriesProtein Target (PDB ID)Scoring Function/MetricReported Value RangeReference
Compounds 4a-iCyclin-dependent kinase 2 (1HCK)Glide Score-6.13 to -7.56 nih.govresearchgate.net
Nitrosubstituted Isoxazolines (1a-e)CYP51Binding Energy (ΔG)-9.15 to -10.58 kcal/mol bibliotekanauki.pl
Isoxazoline-thiazolidine-2,4-dionesα-AmylaseBinding Energy-6.0 to -8.0 kcal/mol csic.es
Isoxazoline-thiazolidine-2,4-dionesα-GlucosidaseBinding Energy-6.0 to -8.0 kcal/mol csic.es
Isoxazole (B147169) Derivatives (4a-4n)Cyclooxygenase-2 (4COX)Binding Affinity-7.9 to -10.1 kcal/mol orientjchem.org

A primary outcome of molecular docking is the visualization of the binding mode, which describes the precise orientation and conformation of the ligand within the protein's active site. researchgate.netmdpi.com This allows for a detailed understanding of how specific functional groups on the isoxazoline derivative interact with key amino acid residues.

For instance, docking studies of potent antimicrobial isoxazoline derivatives against L-Glutamine: D-fructose-6-phosphate amidotransferase helped to explore and explain the interactions of the compounds within the enzyme's active pocket, supporting the in vitro assay results. medipol.edu.tr In another example, modeling of bicyclic aminoisoxazoline derivatives suggested that they could fit into the binding site of the M2 channel of the influenza A virus, providing a potential mechanism for their antiviral activity. mdpi.com These visualizations are crucial for structure-activity relationship (SAR) studies and for designing new derivatives with improved affinity and selectivity. csic.es

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sapub.orgtandfonline.com For isoxazoline derivatives, QSAR studies are instrumental in understanding which structural features are critical for their therapeutic effects and in designing novel, more potent inhibitors. researchgate.net

Among the various QSAR techniques, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods correlate the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. nih.govmdpi.com

CoMFA (Comparative Molecular Field Analysis): This technique calculates the steric (shape) and electrostatic fields around a set of aligned molecules and uses statistical methods to derive a correlation with their biological activity. mdpi.com

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is similar to CoMFA but evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, which can provide a more detailed understanding of the structure-activity relationship. nih.govmdpi.com

Robust 3D-QSAR models are characterized by strong statistical parameters, including high cross-validated (q²) and non-cross-validated (r²) correlation coefficients, which indicate the model's predictive power. researchgate.netmdpi.com

The table below presents statistical data from 3D-QSAR studies on isoxazole derivatives.

QSAR ModelTarget/Activityq² (Cross-validated r²)r² (Non-cross-validated)r²pred (External validation)Reference
CoMFAFarnesoid X Receptor (FXR) Agonists0.6640.9600.872 mdpi.comresearchgate.net
CoMSIAFarnesoid X Receptor (FXR) Agonists0.7060.9690.866 mdpi.comresearchgate.net
MFAFactor Xa Inhibitors0.6410.7360.743 researchgate.net
MSAFactor Xa Inhibitors0.8160.9020.871 researchgate.net
CoMSIAAntimalarial (cytochrome b inhibitors)0.7390.8440.932 rsc.org

Once a QSAR model is developed and rigorously validated, it can be used as a predictive tool. tandfonline.com These models can estimate the biological activity of newly designed isoxazoline derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates for chemical synthesis and biological testing. researchgate.nettandfonline.com

A key output of 3D-QSAR studies are contour maps. mdpi.com These maps visualize the regions in 3D space around the molecule where specific properties are predicted to enhance or diminish biological activity. For example, CoMFA and CoMSIA contour maps for isoxazole-type Farnesoid X Receptor (FXR) agonists showed that hydrophobicity and electronegativity in specific regions (the R2 and R3 groups, respectively) were crucial for agonistic activity. mdpi.com This information provides clear, actionable guidance for modifying the molecular structure to improve its desired biological effect. mdpi.comresearchgate.net

Pharmacophore Modeling

Pharmacophore modeling is a pivotal computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule, such as "Isoxazoline derivative 1," to bind to a specific biological target. This approach abstracts the key molecular interaction points into a simplified model, which serves as a template for designing and discovering new active compounds.

Hypothesis Generation and Feature Identification

The development of a pharmacophore model for "this compound" begins with the generation of a hypothesis based on a set of known active molecules. For inhibitors targeting Factor Xa (FXa), a crucial enzyme in the coagulation cascade, a quantitative pharmacophore model was developed based on a series of aryl amidino isoxazoline derivatives. sapub.orgresearchgate.net This model identified a set of essential chemical features required for potent inhibition. The best-ranked hypothesis included two hydrogen bond donors, one hydrophobic aromatic feature, and one aromatic ring feature. sapub.orgresearchgate.net These features represent the key interaction points—such as hydrogen bonds and hydrophobic packing—that "this compound" would need to establish within the active site of its target protein to exert its biological effect. The generation process involves analyzing multiple conformations of active compounds to find a common spatial arrangement of these critical features. sapub.org

Model Validation and Application in Ligand Design

Once a pharmacophore hypothesis is generated, it must be rigorously validated to ensure its predictive accuracy. Validation is typically performed using a test set of molecules with known activities (both active and inactive) to assess the model's ability to correctly classify them. sapub.orgresearchgate.net Cross-validation techniques are also employed to confirm the statistical robustness of the model. sapub.orgresearchgate.net A successfully validated pharmacophore model for "this compound" can then be used as a 3D query in virtual screening campaigns to search large chemical databases for novel molecules that match the identified features. dovepress.com This powerful approach allows for the rapid identification of diverse chemical scaffolds with a high probability of being active, significantly accelerating the initial stages of drug discovery. Furthermore, the insights gained from the pharmacophore model can guide the structural modification of "this compound" to enhance its binding affinity and selectivity. sapub.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the interactions between "this compound" and its protein target at an atomic level. By simulating the movements and interactions of atoms over time, MD simulations offer critical insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding.

Protein-Ligand Complex Stability and Conformational Changes

MD simulations are extensively used to assess the stability of the binding pose of "this compound" within the active site of its target protein, as predicted by molecular docking. nih.govresearchgate.net A key metric for evaluating stability is the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. acs.org Stable and low RMSD values for both the protein and the ligand indicate that the complex remains in a consistent and stable conformation, suggesting a favorable binding interaction. nih.govacs.org These simulations can track the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation, providing a more realistic and dynamic picture of the binding event than static docking models can offer. researchgate.net

Free Energy Calculations (MMPBSA)

To obtain a more quantitative estimate of the binding affinity of "this compound" to its target, the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is often employed. nih.govuni-duesseldorf.defrontiersin.org This technique calculates the binding free energy by analyzing snapshots taken from an MD simulation trajectory. frontiersin.orgchemisgroup.us The total binding free energy (ΔGbind) is calculated by summing the changes in molecular mechanical gas-phase energies (van der Waals and electrostatic interactions) and the solvation free energies. frontiersin.orgchemisgroup.us This approach provides a more accurate prediction of binding affinity compared to docking scores alone, as it accounts for solvent effects and the dynamic nature of the complex. researchgate.netfrontiersin.org The results from MMPBSA calculations can be used to rank different derivatives of "this compound" and to understand the energetic contributions of specific residues to the binding process.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules like "this compound". tandfonline.comresearchgate.netnih.gov DFT calculations provide fundamental insights that are complementary to the classical mechanics-based methods of MD simulations and pharmacophore modeling. These studies involve calculating the electronic properties to understand the stability and reactivity of the compound. mdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to evaluate the molecule's chemical reactivity. mdpi.com DFT is also used to obtain optimized molecular geometries and to analyze vibrational spectra, which can be compared with experimental data for structural validation. tandfonline.comresearchgate.net The information derived from DFT studies is crucial for understanding the intrinsic electronic properties of "this compound" that govern its interactions with biological macromolecules. acs.org

Data Tables

Table 1: Representative Pharmacophore Features for this compound

Feature TypeNumber of FeaturesRole in Binding
Hydrogen Bond Donor2Forms directed hydrogen bonds with acceptor groups in the protein active site.
Aromatic Ring1Participates in π-π stacking or hydrophobic interactions.
Hydrophobic Aromatic1Engages in non-polar interactions within hydrophobic pockets of the target.

Table 2: Key Metrics from Molecular Dynamics Simulations of "this compound"-Protein Complex

MetricDescriptionIndication of Stability
RMSD (Ligand)Root-Mean-Square Deviation of the ligand's atomic positions from the initial docked pose.Low and stable fluctuation indicates the ligand maintains a consistent binding mode.
RMSD (Protein)Root-Mean-Square Deviation of the protein's backbone atoms from the initial structure.Low and stable values suggest the overall protein structure is not significantly perturbed by ligand binding.
Hydrogen BondsNumber of hydrogen bonds maintained between the ligand and protein over time.A high number of persistent hydrogen bonds suggests strong, specific interactions.

Table 3: Components of Binding Free Energy (ΔGbind) from MMPBSA Calculations

Energy ComponentDescriptionContribution to Binding
ΔEvdwVan der Waals energyFavorable (negative value)
ΔEelecElectrostatic energyFavorable (negative value)
ΔGpolarPolar solvation energyUnfavorable (positive value)
ΔGnonpolarNon-polar solvation energyFavorable (negative value)
ΔGbind (Total) Total binding free energy More negative values indicate stronger binding affinity.

Electronic Structure Analysis and Reactivity Prediction

Quantum-chemical calculations are instrumental in characterizing the electronic structure and predicting the reactivity of isoxazoline derivatives. cuny.edunih.gov Methods like Density Functional Theory (DFT) are frequently employed to optimize molecular structures and analyze various electronic parameters. researchgate.netsapub.org

One key approach is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy gap (Egap = ELUMO - EHOMO) between these orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netsapub.org A smaller energy gap generally implies higher reactivity. sapub.org For instance, DFT studies on various isoxazole derivatives have calculated HOMO-LUMO energy gaps to predict their relative activities. researchgate.net

Conceptual Density Functional Theory (CDFT) provides further insights by linking well-established chemical concepts, such as electronic chemical potential (μ) and chemical hardness (η), to the molecule's electronic structure. nih.gov These global reactivity descriptors help in understanding and predicting the behavior of molecules in chemical reactions. sapub.org For example, studies on newly synthesized CBr3-functionalized nitro-2-isoxazolines have utilized CDFT to understand the reactivity of the reagents involved in their synthesis. nih.gov The topological analysis of the Electron Localization Function (ELF) and Natural Population Analysis (NPA) are also used to characterize charge distribution and gain a deeper understanding of the electronic structure. nih.gov

Molecular docking is another computational technique widely used to predict the reactivity and interaction of isoxazoline derivatives with biological targets, such as proteins or enzymes. bibliotekanauki.pl By simulating the binding of a ligand (the isoxazoline derivative) to the active site of a receptor, docking studies can predict the binding affinity and orientation. nih.govcsic.es These predictions help in understanding the mechanism of action and can guide the design of more potent compounds. bibliotekanauki.plmedipol.edu.tr For example, molecular docking analyses of isoxazoline derivatives have shown strong interactions with amino acid residues of target enzymes, which supports their observed biological activities. nih.govmedipol.edu.tr

Table 1: Calculated Electronic Properties of Representative Heterocyclic Compounds Using DFT (B3LYP/6-311G (d, p))

Compound EHOMO (eV) ELUMO (eV) Energy Gap (eV) Hardness (η)
Quinazolinone Derivative 2 -6.543 -1.853 4.690 2.345
Quinazolinone Derivative 5 -5.201 -3.671 1.530 0.765
Vanillin -6.213 -1.654 4.559 2.279

Data sourced from a computational study on quinazolinone derivatives, illustrating the parameters used to assess reactivity. sapub.org Similar principles are applied to isoxazoline derivatives.

ADME Prediction (Computational Aspects Only)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. researchgate.netmdpi.com Various computational models and software tools, such as SWISS ADMET and pkCSM, are used to predict these properties for isoxazoline derivatives based on their chemical structure. researchgate.netnih.gov

Absorption: Key parameters for predicting absorption include human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability. researchgate.netfrontiersin.org The 2D Polar Surface Area (PSA) is a descriptor strongly related to absorption properties; a PSA greater than 140 Ų often suggests poor absorption by the body. frontiersin.org

Distribution: The distribution of a compound is evaluated by predicting its ability to penetrate the Blood-Brain Barrier (BBB) and its affinity for Plasma Protein Binding (PPB). mdpi.com Lipophilicity, often expressed as AlogP98 or LogP, is a crucial factor influencing both absorption and distribution. frontiersin.org For example, in silico studies on quinoxaline-isoxazole-piperazine conjugates showed that the potent compounds followed Lipinski's rule of five, indicating good drug-like properties. nih.gov

Metabolism: The potential for a compound to be metabolized by cytochrome P450 enzymes (e.g., CYP2D6) is a common computational prediction. mdpi.com This helps in identifying potential drug-drug interactions early in the development process. mdpi.com

Excretion and Toxicity: While detailed toxicity profiles are excluded, computational ADME studies often include predictions of general parameters like hepatotoxicity. mdpi.com These in silico ADMET analyses provide a comprehensive pharmacokinetic profile, helping to identify compounds with favorable drug-like features for further development. researchgate.netresearchgate.net

Table 2: Predicted In Silico ADMET Properties for a Series of Test Compounds

Parameter Description Predicted Value Range Implication
Absorption
Aqueous Solubility Level Solubility in water. 2-3 Good aqueous solubility. mdpi.com
Intestinal Absorption Level Absorption from the human intestine. 0 Good intestinal absorption. mdpi.com
Distribution
Blood-Brain Barrier (BBB) Level Ability to cross the BBB. 1-3 High (1) to low (3) penetration. mdpi.com
Plasma Protein Binding (PPB) Level Binding to proteins in blood plasma. - Indicates potential for distribution and clearance. mdpi.com
Metabolism
CYP2D6 Prediction Inhibition of the CYP2D6 enzyme. - Predicts potential for drug-drug interactions. mdpi.com
Physicochemical
A Log P98 A measure of lipophilicity. < 5 Ideal lipophilicity for absorption and permeation. frontiersin.org
PSA_2D (Ų) 2D Polar Surface Area. < 140 Associated with good membrane permeability. frontiersin.org

This table summarizes common ADMET parameters and their general interpretation based on computational prediction studies. mdpi.comfrontiersin.org

Target Identification and Proteomic Studies for Isoxazoline Derivatives

Chemical Proteomics Approaches

Chemical proteomics utilizes specialized chemical probes, often derived from the small molecule of interest, to isolate and identify protein targets from complex mixtures like cell lysates or tissues mdpi.comscitechnol.com. These approaches are broadly categorized into probe-based and non-probe modalities, with probe-based methods being particularly prevalent for compounds like Isoxazoline (B3343090) derivative 1 mdpi.com. The general workflow involves target capture using the probe, enrichment of the protein-probe complexes, and subsequent identification of the captured proteins, typically via mass spectrometry mdpi.com.

Photoaffinity Labeling (PAL) is a powerful technique for mapping drug-protein interactions directly within a native cellular environment nih.govnih.govbohrium.comcreative-biolabs.commdpi.com. This method employs a photoaffinity probe (PAP), which is a version of the parent compound (e.g., Isoxazoline derivative 1) modified with a photoreactive group and often a reporter tag for enrichment nih.govmdpi.com. Upon irradiation with UV light, the photoreactive group forms a highly reactive intermediate that covalently cross-links the probe to any interacting proteins in close proximity nih.govcreative-biolabs.com.

A significant advancement relevant to isoxazoline derivatives is the development of the isoxazole (B147169) ring itself as a "native" or "intrinsic" photo-cross-linker nih.govbiorxiv.org. Traditional PAL methods require the addition of extrinsic photoreactive groups like diazirines, aryl azides, or benzophenones, which can sometimes alter the bioactivity or binding affinity of the parent molecule bohrium.combiorxiv.org. Research has demonstrated that the isoxazole core, common to many medicinal compounds, possesses intrinsic photochemical reactivity that can be harnessed for cross-linking nih.govbiorxiv.org. This "minimalist" approach reduces structural perturbation of the probe, thereby providing a more accurate profile of the compound's true interactions nih.govbiorxiv.org.

Table 1: Comparison of Common Photo-Cross-Linkers in PAL Studies

Feature Aryl Azides Benzophenones Diazirines Isoxazoles (Intrinsic)
Activation Wavelength Short UV (~254-300 nm) Long UV (~350-360 nm) Long UV (~350-380 nm) UV (~300 nm)
Reactive Intermediate Nitrene Triplet Ketone Carbene High-energy intermediates
Reactivity Highly reactive, less selective Moderately reactive, more selective Highly reactive, less selective Efficient cross-linking
Key Advantage Small size Stability, longer wavelength activation Small size, rapid reaction Minimal structural perturbation to parent molecule
Key Disadvantage Potential for non-specific labeling Larger size can cause steric hindrance Can be unstable to synthesis/storage Newer method, photochemistry still being explored

Studies utilizing isoxazole-based drugs like Danazol and Luminespib have successfully employed this intrinsic photoreactivity to identify their potential cellular targets, showcasing the utility of this strategy for future chemoproteomic studies of isoxazoline derivatives nih.gov.

Affinity-Based Protein Profiling (AfBPP) is a subset of chemical proteomics used to identify the cellular targets of a bioactive small molecule researchgate.netnih.govmagtechjournal.comrsc.orgimperial.ac.uk. In this approach, a probe is created by attaching a tag (such as biotin) to the molecule of interest (e.g., this compound), often via a linker scitechnol.commagtechjournal.com. This probe is then incubated with a proteome source (e.g., cell lysate). The probe-protein complexes are subsequently captured and enriched, typically using streptavidin-coated beads which bind tightly to the biotin (B1667282) tag biorxiv.org. The enriched proteins are then identified by mass spectrometry scitechnol.com.

When combined with photoreactive groups, as in PAL, AfBPP allows for precise spatial and temporal control over the covalent labeling of targets researchgate.netnih.gov. This powerful combination has been used to identify the on- and off-targets of various inhibitors, providing crucial insights into their mechanisms of action researchgate.netnih.govrsc.orgimperial.ac.uk. For this compound, an AfBPP study would involve synthesizing a biotinylated, photoactivatable version of the compound to systematically pull down and identify its binding partners from cells.

Mass spectrometry (MS) is the core analytical technology that underpins modern chemical proteomics and is indispensable for identifying the protein targets captured by PAL and AfBPP probes nih.govebi.ac.uknih.govosti.govebi.ac.uk. After the target proteins are enriched, they are typically digested into smaller peptides using an enzyme like trypsin. This complex mixture of peptides is then separated, often by liquid chromatography (LC), and introduced into the mass spectrometer nih.gov.

The instrument measures the mass-to-charge ratio of the peptides and their fragments, generating unique "fingerprints" for each peptide. These fragmentation patterns are then matched against protein sequence databases to identify the specific proteins that were present in the sample ebi.ac.uknih.gov. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), can be integrated into the workflow to determine the relative abundance of identified proteins between different experimental conditions, which is crucial for distinguishing specific targets from non-specific background binders mdpi.com. This allows for a robust and high-throughput identification of proteins that interact with this compound nih.govebi.ac.uk.

Identification of Cellular Protein Targets

The primary goal of the aforementioned proteomic strategies is to generate a comprehensive list of cellular proteins that interact with this compound. This information is vital for validating the intended mechanism of action and for understanding the broader biological effects of the compound nih.govnih.govlaskerfoundation.org.

A key strength of chemical proteomics is its ability to differentiate between on-targets (the intended protein target) and off-targets (unintended binding partners) nih.govmagtechjournal.com. On-target engagement confirms the compound's proposed mechanism, while the identification of off-targets can explain unexpected cellular effects or potential toxicities magtechjournal.com.

Competition experiments are a standard methodology for validating target engagement. In this setup, cells or lysates are treated with the chemical probe in the presence or absence of an excess of the unmodified, "free" parent compound (this compound). A true binding partner will show a significant reduction in probe labeling in the presence of the competing free compound. Proteins that are labeled irrespective of the competitor are considered non-specific binders rsc.orgimperial.ac.uk. This competitive profiling, followed by quantitative mass spectrometry, provides high-confidence identification of specific interactors. For example, AfBPP studies on the inhibitor Navtemadlin robustly identified MDM2 as its primary on-target while also assessing its selectivity across the proteome rsc.orgimperial.ac.uk.

Table 2: Hypothetical Results from a Competitive AfBPP Experiment for this compound

Protein Identified Function Fold Change (-Competitor/+Competitor) Target Classification
Protein X Signal Transduction >10 High-Confidence On-Target
Protein Y Metabolic Enzyme >8 High-Confidence Off-Target
Dehydrogenase Z Redox Regulation >6 High-Confidence Off-Target
Protein A Structural Component ~1.2 Non-specific Binder
Protein B Chaperone ~1.0 Non-specific Binder

Among the vast number of potential off-targets, dehydrogenases represent an important class of enzymes involved in cellular metabolism and redox homeostasis. Interactions with these enzymes could have significant biological consequences. The potential for isoxazoline derivatives to interact with dehydrogenases can be assessed through various means. Cell viability assays, such as the MTT assay, indirectly measure cellular health by quantifying dehydrogenase activity nih.gov. A change in this activity following treatment with this compound could suggest an interaction with one or more dehydrogenases.

More directly, the chemical proteomics workflows described above are fully capable of identifying specific dehydrogenase enzymes as binding partners. For instance, a study using chemical proteomics to find the targets of oxadiazolones, another class of heterocyclic compounds, successfully identified an alcohol dehydrogenase (AdhE) as a key cellular target responsible for the compound's antibacterial activity nih.gov. Similarly, applying PAL or AfBPP to this compound could reveal specific interactions with dehydrogenase family members, which would then be validated through biochemical assays to confirm functional inhibition or modulation of the enzyme.

Chaperone Proteins (e.g., Hsp90)

A primary target of isoxazoline derivatives is the molecular chaperone Heat shock protein 90 (Hsp90). core.ac.uknih.govnih.govresearchgate.netnih.gov Hsp90 is a crucial component of cellular protein homeostasis, responsible for the proper folding, stability, and function of a multitude of client proteins, many of which are involved in signal transduction and cell cycle regulation. core.ac.uknih.govnih.govaacrjournals.org Cancer cells, in particular, exhibit a heightened dependence on Hsp90 to maintain the stability of mutated and overexpressed oncoproteins. nih.govaacrjournals.org

Isoxazoline derivatives have been identified as potent inhibitors of Hsp90. nih.govnih.govresearchgate.netnih.gov These compounds typically function by binding to the N-terminal ATP-binding pocket of Hsp90, competing with the endogenous nucleotide ATP. This competitive inhibition disrupts the chaperone's ATPase activity, which is essential for its function. The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. core.ac.uknih.gov

One notable example of a potent isoxazole-based Hsp90 inhibitor is VER-50589. Studies have demonstrated its high binding affinity and potent inhibition of Hsp90. aacrjournals.org The interaction of such isoxazoline derivatives with Hsp90 triggers a cascade of cellular events, including the depletion of key oncogenic client proteins. aacrjournals.org

Table 1: Hsp90 Inhibitory Activity of Representative Isoxazole Derivative
CompoundTargetMechanism of ActionBinding Affinity (Kd)Inhibitory Concentration (IC50)
VER-50589Hsp90N-terminal ATP-binding pocket inhibitor4.5 ± 2.2 nmol/L aacrjournals.org21 ± 4 nmol/L aacrjournals.org

Glycoprotein (B1211001) Targets (e.g., CD147)

Recent proteomic screens have identified the glycoprotein CD147, also known as Basigin, as a protein whose stability is influenced by Hsp90. nih.govnih.gov CD147 is a transmembrane glycoprotein that plays a significant role in tumor progression, including invasion, metastasis, and angiogenesis.

Studies have revealed that Hsp90 chaperones (both Hsp90α and Hsp90β) act as binding partners for CD147, thereby supporting its stabilization. nih.govnih.gov The inhibition of Hsp90 has been shown to lead to the destabilization and subsequent degradation of CD147. nih.govnih.gov Specifically, targeting Hsp90 with inhibitors results in reduced CD147 protein levels. nih.gov Mechanistically, Hsp90 appears to protect CD147 from proteasomal degradation mediated by the E3 ubiquitin ligase FBXO6. nih.govnih.gov By inhibiting Hsp90, compounds like this compound can indirectly lead to the polyubiquitination and degradation of CD147. nih.gov

This finding highlights a novel downstream effect of Hsp90 inhibition by isoxazoline derivatives, extending their mechanism of action beyond the direct degradation of well-established Hsp90 client proteins.

Mechanistic Insights from Proteomic Data

Proteomic studies have provided a global view of the cellular response to Hsp90 inhibition by isoxazoline derivatives and other Hsp90 inhibitors. These analyses have confirmed that while Hsp90 has a broad range of clients, certain protein classes are preferentially affected. core.ac.uknih.gov

A hallmark of Hsp90 inhibition is the induction of a heat shock response. core.ac.uknih.gov This is a compensatory mechanism where the cell upregulates the expression of other heat shock proteins, most notably Hsp70, in an attempt to manage the accumulation of misfolded proteins. nih.govnih.gov This upregulation of Hsp70 is a consistent biomarker of Hsp90 inhibitor activity. nih.govmdpi.com

Quantitative proteomic analyses have revealed that Hsp90 inhibition leads to significant alterations in the cellular proteome. core.ac.uknih.govtmc.eduoup.com A prominent finding is the widespread downregulation of protein kinases, particularly tyrosine kinases. core.ac.uknih.govnih.gov This is consistent with the known role of Hsp90 in stabilizing numerous kinases that are critical for cancer cell signaling. Furthermore, proteins involved in the DNA damage response are also significantly depleted following Hsp90 inhibition. core.ac.uknih.gov

Phosphoproteomic studies have complemented these findings by showing a substantial decrease in protein phosphorylation upon Hsp90 inhibition, reflecting the reduced activity of various kinases. core.ac.uknih.gov These proteomic approaches have been instrumental in defining the cellular response to Hsp90 inhibitors at a systems level, providing a deeper understanding of their mechanism of action. core.ac.uknih.govnih.gov The data underscores that the therapeutic effect of these compounds arises from the simultaneous disruption of multiple signaling pathways and cellular processes. core.ac.uknih.govnih.gov

Table 2: Summary of Proteomic Changes Following Hsp90 Inhibition
Protein Class/ProcessEffect of Hsp90 InhibitionKey Proteins AffectedReferences
Molecular ChaperonesUpregulation (compensatory response)Hsp70, Hsp27, Hsp90 isoforms core.ac.uknih.govnih.govnih.govaacrjournals.orgmdpi.com
Protein KinasesDownregulation (client protein degradation)Tyrosine kinases, C-RAF, B-RAF, AKT1, AKT2, mTOR core.ac.uknih.govnih.govaacrjournals.org
DNA Damage ResponseDownregulationVarious proteins involved in DNA repair pathways core.ac.uknih.gov
GlycoproteinsDownregulation (indirect effect)CD147 nih.govnih.gov
PhosphoproteomeOverall decrease in phosphorylationSubstrates of Hsp90-dependent kinases core.ac.uknih.gov

Preclinical Research Methodologies and in Vitro Models for Isoxazoline Derivatives

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental in determining the potential of isoxazoline (B3343090) derivatives to modulate the activity of specific enzymes. These assays are critical for understanding the mechanism of action and for structure-activity relationship (SAR) studies. A variety of enzymes are targeted depending on the therapeutic goal, including those involved in inflammatory processes, cancer, and microbial pathogenesis. For instance, some isoxazoline derivatives have been investigated as inhibitors of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory cascade. nih.govfrontiersin.org Other studies have focused on their potential to inhibit metabolic enzymes like carbonic anhydrase, which is implicated in several disorders. acs.orgresearchgate.net

A key component of enzyme inhibition assays is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit 50% of the target enzyme's activity under specified conditions and is a critical measure of a compound's potency. The IC50 is determined by exposing the enzyme to a range of concentrations of the isoxazoline derivative and measuring the resulting enzyme activity. The data are then plotted to generate a dose-response curve from which the IC50 value is calculated. nih.gov

For example, in the evaluation of isoxazoline derivatives as potential anti-inflammatory agents, their ability to inhibit COX-1 and COX-2 enzymes is quantified by determining their respective IC50 values. nih.govfrontiersin.org Similarly, the potency of isoxazoline-based cholinesterase inhibitors is assessed by measuring their IC50 values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These studies allow for the comparison of the inhibitory activity of different derivatives and help in identifying compounds with high potency and selectivity for the target enzyme. nih.gov

Table 1: Exemplary IC50 Values of Isoxazoline Derivatives in Enzyme Inhibition Assays

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Isoxazoline Hybrid 5kAcetylcholinesterase (AChE)<15.26 mdpi.com
Isoxazoline Hybrid 5nAcetylcholinesterase (AChE)4.24 mdpi.com
Isoxazole (B147169) Derivative C3Cyclooxygenase-2 (COX-2)0.93 ± 0.01 frontiersin.org
Isoxazole Derivative C5Cyclooxygenase-2 (COX-2)0.85 ± 0.04 frontiersin.org
Isoxazole Derivative C6Cyclooxygenase-2 (COX-2)0.55 ± 0.03 frontiersin.org

Cell-Based Assays

Cell-based assays are essential for evaluating the biological effects of isoxazoline derivatives in a cellular context. These assays provide insights into a compound's cytotoxicity, antiproliferative activity, and its impact on cell viability.

The antiproliferative and cytotoxic activities of isoxazoline derivatives are commonly assessed against various cancer cell lines. nih.gov These studies are crucial for identifying potential anticancer agents. mdpi.comnih.gov A variety of human cancer cell lines, such as those from breast (MCF-7), colon (HCT-116), and lung (A-549) cancers, are often utilized. mdpi.comsemanticscholar.orgnih.gov The 50% inhibitory concentration (IC50) is a key parameter determined in these studies, representing the concentration of the compound that inhibits cell proliferation by 50%. nih.govresearchgate.net For instance, certain bicyclic isoxazoline derivatives have demonstrated activity against HCT-116 colon cancer cells with IC50 values ranging from 17.7 to 58.8 µM. mdpi.comsemanticscholar.org In some cases, isoxazole derivatives have shown significant cytostatic activity with IC50 values near or below 1 μM. nih.gov

Cell viability assays are employed to determine the number of living cells in a culture after treatment with a compound. abcam.com These assays are often used in conjunction with cytotoxicity and antiproliferative studies to provide a comprehensive understanding of a compound's effect on cells. mdpi.com Common methods include the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. mdpi.comsemanticscholar.org The results of these assays can help to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).

Table 2: Cytotoxicity of Bicyclic Isoxazoline Derivatives Against Various Cell Lines

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)A-549 (Lung Cancer) IC50 (µM)WI38 (Normal Fibroblasts) IC50 (µM)Hek293t (Embryonic Kidney) IC50 (µM)
1 >10058.8>100>100>100
2 >10048.3>100>100>100
5g >10017.7>100>100>100
5j >10020.3>100>100>100

Data sourced from semanticscholar.org

Biological Activity Evaluation Against Pathogens and Pests (Focus on Mechanisms and Efficacy in Models)

Isoxazoline derivatives have demonstrated significant potential as antimicrobial agents. In vitro models are crucial for evaluating their efficacy against various pathogens.

Several studies have highlighted the promising antituberculosis activity of isoxazoline derivatives against Mycobacterium tuberculosis (M. tuberculosis). nih.govnih.gov In vitro assays are used to determine the minimum inhibitory concentration (MIC) of these compounds, which is the lowest concentration that prevents visible growth of the bacteria. nih.gov For instance, a novel isoxazoline compound, designated as 12, was identified as an anti-tuberculosis agent with a MIC90 value of 1.56 μg/mL. nih.gov Some isoxazole derivatives have shown submicromolar in vitro activity against replicating M. tuberculosis and also exhibit activity against non-replicating phenotypes, which is a key attribute for potentially shortening treatment duration. nih.gov The Alamar blue assay is a common method used to assess the anti-TB activity of synthesized compounds against strains like H37Rv. researchgate.net These compounds often show excellent selectivity towards M. tuberculosis with low cytotoxicity against mammalian cells. nih.gov

Table 3: Antituberculosis Activity of an Isoxazoline Derivative

CompoundTarget OrganismMIC90 (µg/mL)Reference
12Mycobacterium tuberculosis1.56 nih.gov

Antileishmanial Activity

The search for new therapeutic agents against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, has led to the investigation of isoxazoline derivatives. In vitro studies are crucial for the initial screening of compounds, typically utilizing both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

A chemical library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The activity of these compounds was assessed against both promastigote and amastigote stages of the parasite. Compared to the standard drug Miltefosine, several synthesized derivatives demonstrated notably better inhibition. nih.gov For instance, certain 3-nitro-isoxazole-4-carboxamides showed significant potency. The in vitro assays revealed that structural modifications, such as the presence of a 2,4-dichlorophenyl group at the C-5 position of the isoxazole ring, were favorable for bioactivity. nih.gov Another isoxazoline compound, Acivicin, has also been reported to act against L. donovani by interfering with the pyrimidine (B1678525) pathway. nih.gov

The table below summarizes the in vitro antileishmanial activity of selected isoxazole derivatives against L. donovani.

CompoundAntipromastigote IC₅₀ (µM)Antiamastigote IC₅₀ (µM)
Miltefosine (Standard) 2.52 ± 0.149.25 ± 0.17
Derivative A 1.85 ± 0.123.15 ± 0.10
Derivative B 2.10 ± 0.094.50 ± 0.15
Derivative C 3.50 ± 0.215.25 ± 0.20
Data is illustrative and compiled from findings on various isoxazole derivatives. nih.gov

Insecticidal Activity (e.g., Plutella xylostella, Mythimna separata, Spodoptera frugiperda)

Isoxazoline derivatives represent a significant class of insecticides, known for their potent activity against a range of agricultural pests. Their efficacy is typically evaluated in vitro using methods like leaf-dip or diet incorporation bioassays to determine the median lethal concentration (LC₅₀).

Against Plutella xylostella (Diamondback Moth): Numerous studies have demonstrated the high insecticidal activity of novel isoxazoline derivatives against P. xylostella, a pest known for its resistance to conventional insecticides. A series of N-phenylamide isoxazoline derivatives showed significant effects, with compounds 3b and 3f exhibiting LC₅₀ values of 0.06 and 0.07 mg/L, respectively, which is comparable to the potent insecticide fluralaner (B1663891) (LC₅₀ = 0.02 mg/L) and superior to the commercial insecticide fluxametamide (B3030603) (LC₅₀ = 0.52 mg/L). nih.gov Another study on isoxazoline cyclopropyl-picolinamide derivatives found that compound FSA37 had an excellent LC₅₀ of 0.077 mg/L against P. xylostella. nih.govscientifiq.ai

Against Mythimna separata (Oriental Armyworm): Research on oxazoline (B21484) derivatives containing a sulfur ether moiety has shown good insecticidal activities against the oriental armyworm. figshare.com While specific LC₅₀ values for isoxazoline derivatives against M. separata are less commonly detailed in broad reviews, the activity of the broader azoline class suggests their potential in controlling this pest.

Against Spodoptera frugiperda (Fall Armyworm): The fall armyworm is a major pest that causes severe agricultural damage. Novel isoxazoline derivatives have been synthesized and tested against this pest, showing excellent insecticidal activity. researchgate.net For example, one study identified compound L35, which exhibited an LC₅₀ of 1.69 mg/L against S. frugiperda, outperforming commercial insecticides like fipronil (B1672679) (LC₅₀ = 70.78 mg/L) and indoxacarb (B177179) (LC₅₀ = 5.37 mg/L). researchgate.net Another series of derivatives incorporating a pyrazolamide fragment also showed potent activity, with compound F16 having an LC₅₀ of 0.42 mg/L against S. frugiperda. acs.org

Pest SpeciesIsoxazoline DerivativeLC₅₀ (mg/L)Reference CompoundLC₅₀ (mg/L)
Plutella xylostella Compound 3b0.06Fluxametamide0.52
Plutella xylostella Compound F160.01Fluxametamide0.15
Spodoptera frugiperda Compound L351.69Fipronil70.78
Spodoptera frugiperda Compound F160.42FluxametamideNot specified
This table presents a selection of findings from various research papers. nih.govresearchgate.netacs.org

Acaricidal Activity (e.g., ticks, mites)

Isoxazolines are widely recognized for their potent acaricidal properties and are active ingredients in many veterinary products for controlling ticks and mites. In vitro assays, such as contact or immersion tests for ticks and slide-dip tests for mites, are standard for evaluating efficacy.

Against Ticks: The isoxazoline drug fluralaner has demonstrated potent in vitro activity against various life stages of ticks, including Rhipicephalus sanguineus and Ornithodoros moubata. These compounds act as potent inhibitors of GABA-gated chloride channels in the parasites.

Against Mites: The carmine (B74029) spider mite, Tetranychus cinnabarinus, is a significant agricultural pest. A series of novel oxazoline derivatives were tested against this mite, showing excellent acaricidal activity against both eggs and larvae. figshare.com Notably, some compounds exhibited LC₅₀ values against mite eggs that were significantly lower than the commercial acaricide etoxazole. figshare.com

Target OrganismCompoundLC₅₀ (mg L⁻¹)Reference CompoundLC₅₀ (mg L⁻¹)
Tetranychus cinnabarinus (eggs) Derivative 110.0002Etoxazole0.0089
Tetranychus cinnabarinus (eggs) Derivative 20.0003Etoxazole0.0089
Tetranychus cinnabarinus (eggs) Derivative 170.0005Etoxazole0.0089
Data derived from a study on oxazoline derivatives. figshare.com

Antifungal and Antibacterial Activity (in vitro)

The antimicrobial potential of isoxazoline derivatives has been explored against a variety of pathogenic bacteria and fungi. Standard in vitro methods like the agar (B569324) well diffusion and broth microdilution are employed to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.

Antibacterial Activity: Newly synthesized isoxazoline analogues have shown moderate to good activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. In one study, certain derivatives displayed excellent activity against P. aeruginosa and E. coli with inhibition zones of 22 mm, comparable to the standard drug ampicillin. Another study on isoxazole-triazole hybrids found that one compound exhibited a remarkable inhibition zone of 36.4 ± 1.07 mm against E. coli. mdpi.com

Antifungal Activity: Screening of isoxazoline derivatives has also revealed activity against fungal strains such as Aspergillus niger and Candida albicans. japer.innih.gov While some novel aza-bicyclic 2-isoxazoline acylhydrazone hybrids did not show direct antifungal activity, one compound demonstrated a synergistic interaction with fluconazole (B54011) against a drug-resistant C. albicans strain. nih.gov

Microbial StrainTest MethodResult (Zone of Inhibition in mm)Standard DrugResult (Zone of Inhibition in mm)
Staphylococcus aureus Agar Well Diffusion17-18Ampicillin20
Escherichia coli Agar Well Diffusion22Ampicillin18
Pseudomonas aeruginosa Agar Well Diffusion22Ampicillin20
Streptococcus pyogenes Agar Well Diffusion18Ampicillin19
Aspergillus niger Paper Disc Method18Fluconazole20
Candida albicans Not specified---
Data compiled from various studies on isoxazoline derivatives. japer.in

Antiepileptic Activity (in vitro)

The potential of isoxazoline-related structures as anticonvulsant agents is an area of ongoing research. In vitro models of epilepsy, particularly using brain slices, allow for the detailed study of a compound's effect on neuronal excitability and seizure-like activity.

The rat hippocampal slice preparation is a widely used model. nih.govmdpi.com Epileptiform activity can be induced chemically, for example, using 4-aminopyridine (B3432731) (4-AP) or by altering the ionic composition of the recording medium (e.g., zero magnesium). frontiersin.org Studies on related oxazolidinone derivatives have been conducted using these models. For instance, a triazolyloxazolidinone was tested on seizure-like activity in rat hippocampal slices. scienceopen.com The compound was found to rapidly and reversibly reduce the frequency of epileptiform bursting induced by high extracellular potassium, suggesting a potential anti-seizure effect. scienceopen.com These in vitro models are crucial for screening potential antiepileptic drugs and elucidating their mechanisms of action on neuronal circuits. mdpi.comfrontiersin.org

Antioxidant Potential Assessment (e.g., DPPH Scavenging Assay)

The antioxidant capacity of isoxazoline derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. jetir.org This method provides a rapid and straightforward way to measure a compound's ability to act as a free radical scavenger.

In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The activity is typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Several studies have evaluated novel isoxazoline derivatives and found them to possess mild to moderate antioxidant activity. jetir.org For example, a series of Mannich bases of isoxazoline derivatives were tested, and some compounds showed significant scavenging activity when compared to the standard antioxidant, Ascorbic acid. jetir.org In another study, the IC₅₀ values for a series of isoxazoline derivatives ranged from 106.42 to 242.36 µg/mL, while ascorbic acid had an IC₅₀ of 81.02 µg/mL. nih.gov Another investigation found a derivative, C3, to have a potent IC₅₀ value of 10.96 μM, which was even better than the ascorbic acid standard (17.90 μM) in that particular study. semanticscholar.org

CompoundDPPH Scavenging IC₅₀ (µM)
Ascorbic Acid (Standard) 17.90
Derivative C3 10.96
Derivative C5 13.12
Derivative C6 18.87
Derivative C4 32.28
Data from a study evaluating isoxazole derivatives for 5-LOX inhibitory and antioxidant potential. semanticscholar.org

Applications and Future Directions in Isoxazoline Research

Medicinal Chemistry Applications

Antidepressant Research

The isoxazoline (B3343090) scaffold is an area of investigation in the development of novel antidepressant agents. Research has shown that certain isoxazoline derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like serotonin, which is a key target in depression treatment. researchgate.net

A study involving the synthesis of a series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives identified several compounds with potential antidepressant properties. researchgate.netacademicjournals.org These compounds were evaluated using the forced swim test (FST) in animal models. researchgate.net

One particular compound, 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol (designated as 2e), was identified as a potent antidepressant agent. researchgate.netresearchgate.net This compound demonstrated its effect through the inhibition of MAO. researchgate.netresearchgate.net The antidepressant activity of these isoxazoline derivatives is believed to be linked to their MAO inhibitory function. researchgate.net Further research into isoxazole (B147169) derivatives continues to explore their potential as therapeutic agents for depression. researchgate.net

Table 1: Antidepressant Activity of Selected Isoxazoline Derivatives
Compound DesignationSubstituent GroupAntidepressant Activity (% Decrease in Immobility)MAO Inhibition (%)
2bp-Cl-7.71%22.33%
2cp-Br-5.92%-
2dp-F-9.00%31.11%
2ep-OH-10.58%47.33%
2fp-CH3-29.54%
Data sourced from research on 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives. researchgate.net

Agrochemical and Veterinary Research Applications

Isoxazoline derivatives have become prominent in both veterinary medicine and agricultural science due to their potent insecticidal and acaricidal properties. nih.govexlibrisgroup.comresearchgate.netnih.gov These compounds function by acting on the nervous systems of invertebrates. nih.govexlibrisgroup.com

Isoxazolines represent a significant class of ectoparasiticides used in veterinary medicine to control fleas, ticks, and mites in companion animals. nih.govexlibrisgroup.comresearchgate.netconsensus.app Their mechanism of action involves the potent inhibition of glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride channels in the nervous systems of these parasites. nih.govexlibrisgroup.comresearchgate.net This blockage disrupts neurotransmission, leading to paralysis and death of the ectoparasite. researchgate.netmsdvetmanual.com The high selectivity of isoxazolines for invertebrate GABA receptors over vertebrate receptors contributes to their safety profile in mammals. researchgate.netmsdvetmanual.com

Several isoxazoline-based products have been approved and are commercially available for veterinary use. nih.govexlibrisgroup.com

Table 2: Key Isoxazoline Ectoparasiticides in Veterinary Medicine
CompoundPrimary UseTarget Parasites
Afoxolaner (B517428)Flea and tick control in dogsFleas, Ticks
Fluralaner (B1663891)Flea and tick control in dogs and catsFleas, Ticks
Sarolaner (B610696)Flea and tick control in dogsFleas, Ticks, Mites
LotilanerFlea and tick control in dogs and catsFleas, Ticks
Information compiled from reviews on veterinary ectoparasiticides. nih.govmsdvetmanual.comstraitsresearch.com

In the agricultural sector, isoxazoline insecticides are recognized for their broad-spectrum efficacy and high potency against various crop pests. researchgate.netacs.org Similar to their veterinary application, these compounds target the insect's GABA-gated chloride channels, leading to insect mortality. researchgate.net This specific mode of action makes them effective against pests that may have developed resistance to other classes of insecticides. mdpi.comresearchgate.net

Research in this area focuses on designing new isoxazoline derivatives to combat a wide range of agricultural pests, including those from the orders Lepidoptera, Hemiptera, Thysanoptera, and Diptera. mdpi.comresearchgate.net One study detailed the development of novel isoxazoline derivatives containing acylthiourea fragments, which showed strong insecticidal activity against Plutella xylostella (diamondback moth). mdpi.com Another research effort synthesized isoxazoline derivatives with a pyrazolamide fragment, resulting in a compound (F16) with significant efficacy against Plutella xylostella and other lepidopteran pests like Spodoptera frugiperda and Chilo suppressalis. nih.govsemanticscholar.orgacs.org These findings highlight the potential for creating new, effective, and environmentally safer insecticides based on the isoxazoline scaffold. researchgate.net

Table 3: Research on Isoxazoline Derivatives for Agricultural Pests
Derivative ClassLead Compound ExampleTarget Pest(s)Reported LC50 Value
Acylthiourea-containing isoxazolinesCompound 32Plutella xylostellaSuperior to ethiprole (B1671408) and avermectin (B7782182) mdpi.com
Pyrazolamide-containing isoxazolinesCompound F16Plutella xylostella, Pyrausta nubilalis, Spodoptera frugiperda0.01 mg/L against P. xylostella nih.gov
Data from studies on novel isoxazoline insecticides. mdpi.comnih.gov

Fragment-Based Drug Discovery (FBDD) Leveraging Isoxazoline Scaffolds

Fragment-Based Drug Discovery (FBDD) is a modern approach in pharmaceutical research where small chemical fragments are screened and then optimized to develop high-affinity ligands for biological targets. researchgate.net The isoxazoline scaffold is increasingly being utilized within this strategy due to its favorable chemical properties and three-dimensional structure.

A significant trend in FBDD is the move away from flat, aromatic molecules towards more three-dimensional (3D), sp3-rich fragments. researchgate.netmdpi.com These 3D fragments are better suited to interact with the complex, non-flat binding sites often found in biological targets like proteins. researchgate.netnih.gov

The isoxazoline ring, being a non-planar heterocycle, serves as an excellent starting point for creating such 3D fragments. researchgate.netmdpi.com Researchers have focused on synthesizing libraries of novel sp3-rich isoxazoline fragments. researchgate.net These fragments offer greater structural diversity and can explore chemical space more effectively than their 2D counterparts, potentially leading to higher hit rates in screening campaigns against challenging drug targets. researchgate.netnih.gov The synthesis of bicyclic and spiro-fused isoxazoline derivatives further expands the library of non-planar scaffolds available for drug design. mdpi.comnih.gov

Emerging Trends in Isoxazoline-Based Drug Discovery

The field of isoxazoline-based drug discovery is dynamic, with several emerging trends shaping its future direction. Continuous innovation is leading to the development of next-generation formulations with improved efficacy and safety profiles. benthamdirect.comdatainsightsmarket.comdatahorizzonresearch.com

Key trends include:

Development of Combination Products: There is a growing focus on creating combination therapies, particularly in veterinary medicine, where isoxazolines are paired with other active ingredients to provide broader-spectrum parasite control. datainsightsmarket.comtransparencymarketresearch.com

Expansion of Indications: Researchers are exploring the potential of isoxazoline derivatives against a wider range of biological targets, moving beyond their established anti-parasitic roles to areas like antibacterial, anti-inflammatory, and anticancer agents. benthamdirect.comresearchgate.net

Addressing Resistance: As with any antiparasitic, the potential for resistance is a concern. datainsightsmarket.comtransparencymarketresearch.com Future research is directed towards developing novel isoxazoline compounds with different binding modes or mechanisms of action to overcome potential resistance issues. transparencymarketresearch.com

Advanced Formulations: Significant investment is being made in creating advanced drug delivery systems, such as extended-release formulations, to improve convenience and compliance. datainsightsmarket.comdatahorizzonresearch.com

These trends, supported by ongoing research and development, suggest that the isoxazoline scaffold will continue to be a valuable platform for discovering new and effective therapeutic agents in human and animal health. benthamdirect.comdatahorizzonresearch.com

Multi-Targeted Therapies

The isoxazoline scaffold has garnered significant attention in medicinal chemistry due to its versatile structure, which allows for the development of compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov The unique architecture of isoxazoline derivatives enables them to bind with high affinity to multiple targets or distinct receptors, a characteristic that is highly advantageous for creating innovative multi-targeted therapies. nih.gov This approach is particularly promising for complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov

Research into isoxazoline-containing compounds has demonstrated their potential to act on various biological targets. For instance, the modification of natural products with isoxazole or isoxazoline rings has led to the development of new derivatives with enhanced cytotoxic activity against human cancer cells. nih.gov One study found that a derivative, compound 14 , containing two isoxazoline moieties, induced cell cycle arrest and apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through the activation of caspase-3/7. nih.gov

In the realm of oncology, isoxazoline derivatives have been incorporated into larger molecules to create multi-target agents. For example, quinazoline (B50416) derivatives featuring an isoxazole moiety have shown promising in vitro anticancer activities against lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines. nih.gov The design of such hybrid molecules aims to inhibit multiple key targets in cancer progression simultaneously. This strategy can offer advantages over combinations of single-target drugs in terms of pharmacokinetics and pharmacodynamics. nih.gov

Furthermore, isoxazoline derivatives have been investigated for their anti-inflammatory properties. The compound MZO-2 , an isoxazole derivative, has demonstrated potent anti-inflammatory effects in animal models, comparable to the reference drug tacrolimus. nih.govresearchgate.net It was shown to reduce ear edema and the number of lymphocytes in draining lymph nodes in a mouse model of contact sensitivity. nih.govresearchgate.net The mechanism of action for some of these anti-inflammatory isoxazole derivatives involves the inhibition of key signaling molecules like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com

The development of multi-targeted therapies based on the isoxazoline scaffold is an emerging trend in drug discovery. nih.gov The ability of these compounds to interact with multiple biological targets offers a promising avenue for the treatment of complex multifactorial diseases.

Research Findings on Multi-Targeted Potential of Isoxazoline Derivatives

Compound/DerivativeTherapeutic AreaKey Findings
Compound 14 OncologyInduced S and G2/M phase cell cycle arrest and apoptosis in MCF-7 and MDA-MB-231 breast cancer cells via caspase-3/7 activation. nih.gov
Quinazoline-isoxazole hybridsOncologyExhibited good in vitro anticancer activity against A549, HCT116, and MCF-7 cell lines. nih.gov
MZO-2 Anti-inflammatoryPotently inhibited carrageenan-induced paw inflammation and contact sensitivity in mice, comparable to tacrolimus. nih.govresearchgate.net
Indolyl–isoxazolidinesAnti-inflammatorySignificantly inhibited LPS-induced TNF-α and IL-6 production in macrophage THP-1 cells and showed analgesic effects. mdpi.com

Challenges and Opportunities in Isoxazoline Research

The exploration of isoxazoline derivatives for therapeutic applications is a field ripe with potential, yet it is not without its challenges. A primary opportunity lies in the inherent versatility of the isoxazoline scaffold, which allows for extensive structural modifications to enhance bioactivity, selectivity, and pharmacokinetic properties. nih.gov The development of novel synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, has facilitated the creation of a diverse array of complex and bioactive isoxazoline derivatives. nih.gov

One of the significant challenges in isoxazoline research is the potential for the development of resistance, particularly in the context of antimicrobial and anticancer agents. mdpi.com The application of non-planar scaffolds in drug design, which can be achieved with isoxazoline derivatives, offers a potential strategy to construct molecules that are less prone to resistance development. mdpi.com

Another challenge is ensuring the selectivity of these compounds to minimize off-target effects and potential toxicity. While isoxazolines used in veterinary medicine show high selectivity for invertebrate nerve receptors over mammalian ones, careful design and screening are crucial when developing these compounds for human therapeutic use. msdvetmanual.com The synthesis of bicyclic isoxazoline derivatives is one approach being explored to create more effective and specific target-ligand interactions. mdpi.com

Opportunities for future research are abundant. There is a growing interest in developing isoxazoline-based compounds as multi-targeted therapies for complex diseases. nih.gov The ability to modulate multiple targets with a single molecule can lead to improved therapeutic outcomes and may help overcome drug resistance. nih.gov Furthermore, the unique physicochemical properties conferred by the isoxazole ring can be leveraged to improve the drug-like qualities of new therapeutic candidates. nih.gov

The field also presents opportunities for the discovery of isoxazoline derivatives with novel mechanisms of action. For example, while many existing isoxazoline parasiticides target GABA-gated chloride channels, research into derivatives that act on other receptors, such as nicotinic acetylcholine (B1216132) receptors, is ongoing. msdvetmanual.comresearchgate.net In the context of human health, isoxazoline derivatives are being investigated for a wide range of applications, including as anticonvulsants targeting AMPA receptors and as regulators of immune function. mdpi.commdpi.com

Q & A

Q. What role do electronic effects play in the stability and reactivity of Isoxazoline derivatives?

  • Methodological Answer : Electron-donating groups (e.g., –OCH₃) stabilize N-O bonds by increasing electron density, while electron-withdrawing groups (e.g., –NO₂) promote ring-opening. Use cyclic voltammetry to measure redox potentials and correlate with decomposition rates .

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